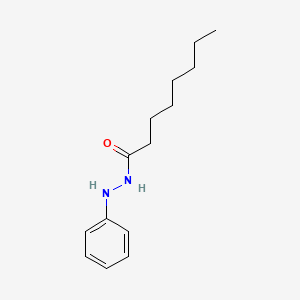
Octanoic acid, 2-phenylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, 2-phenylhydrazide is an organic compound with the molecular formula C14H22N2O. It is a derivative of octanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-phenylhydrazide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 2-phenylhydrazide typically involves the reaction of octanoic acid with phenylhydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or ethanol for several hours .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Octanoic acid, 2-phenylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydrazides .
Wissenschaftliche Forschungsanwendungen
Octanoic acid, 2-phenylhydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of octanoic acid, 2-phenylhydrazide involves its interaction with specific molecular targets. The hydrazide group can form stable complexes with metal ions or enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways in microorganisms, leading to their inhibition or death. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interfere with enzyme function is a key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
Octanoic acid: A simple fatty acid with similar chain length but lacking the hydrazide group.
Phenylhydrazine: A compound with a similar hydrazide group but without the octanoic acid chain.
Caprylic acid: Another name for octanoic acid, highlighting its use in various applications.
Uniqueness: Octanoic acid, 2-phenylhydrazide is unique due to the combination of the octanoic acid chain and the phenylhydrazide group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components. The presence of the hydrazide group allows for specific interactions with enzymes and metal ions, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
4076-76-0 |
|---|---|
Molekularformel |
C14H22N2O |
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
N'-phenyloctanehydrazide |
InChI |
InChI=1S/C14H22N2O/c1-2-3-4-5-9-12-14(17)16-15-13-10-7-6-8-11-13/h6-8,10-11,15H,2-5,9,12H2,1H3,(H,16,17) |
InChI-Schlüssel |
GBWNQLDDRUYFOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NNC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


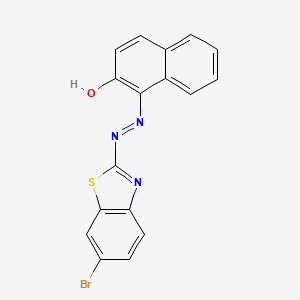
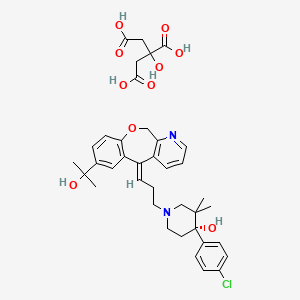
![N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B14146104.png)
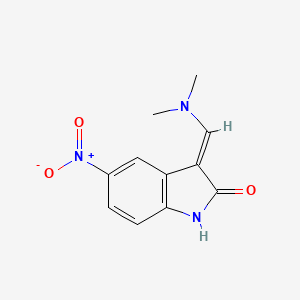

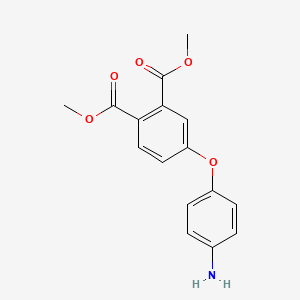

![2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-(1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B14146144.png)
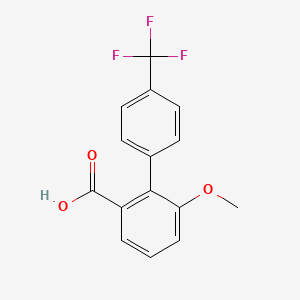
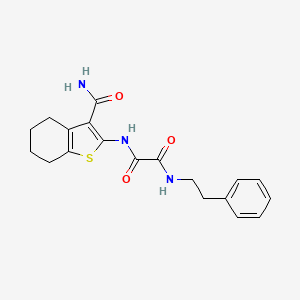
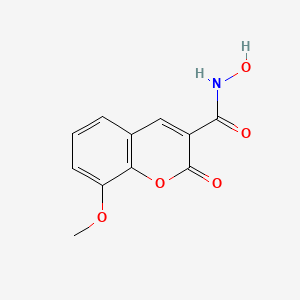
![p-Allylcalix[4]arene](/img/structure/B14146169.png)
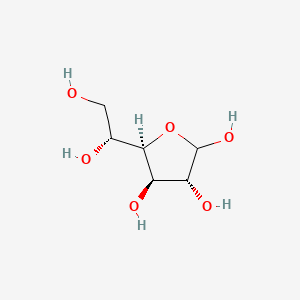
![4-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B14146175.png)
